1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one is a heterocyclic compound with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol This compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, and an azetidinone ring at position 5
Preparation Methods
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethyl-1H-pyrazole, which is then reacted with azetidin-2-one.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or azetidinone rings are replaced with other groups.
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-5-7(10(2)9-6)11-4-3-8(11)12/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMHCVOHWXOOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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